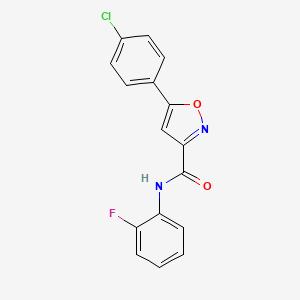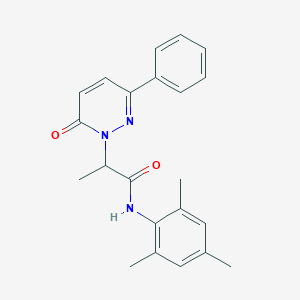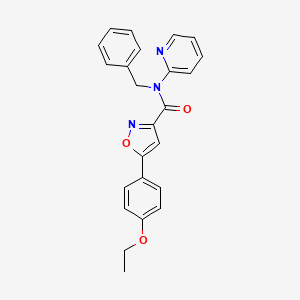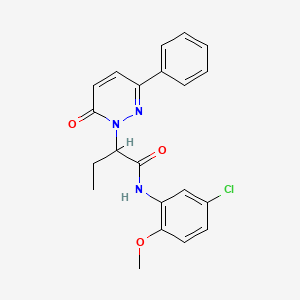
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,2-oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The presence of chlorophenyl and fluorophenyl groups adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with nitrile oxides.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, where the fluorophenyl group is attached to the nitrogen atom of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of both chlorophenyl and fluorophenyl groups suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the fluorophenyl group, which may affect its binding properties and biological activity.
N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical reactivity and interaction with biological targets.
5-(4-chlorophenyl)-N-phenyl-1,2-oxazole-3-carboxamide: Contains a phenyl group instead of a fluorophenyl group, which may influence its overall properties.
Uniqueness
The combination of chlorophenyl and fluorophenyl groups in 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide provides a unique balance of electronic and steric effects, enhancing its potential as a versatile compound in various applications. The presence of these groups can improve its binding affinity, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H10ClFN2O2 |
|---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-7-5-10(6-8-11)15-9-14(20-22-15)16(21)19-13-4-2-1-3-12(13)18/h1-9H,(H,19,21) |
InChI Key |
ZLODVDSTGFTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365607.png)

![5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365626.png)
![5-{[(Adamantan-1-YL)amino]methyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B11365633.png)
![2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11365638.png)
![2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11365651.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11365653.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11365667.png)
![N-(4-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365676.png)


![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B11365691.png)
